C2 Synthon vs. C1 Synthon: Product Architecture Controlled by Diazo Substrate Identity
In a unified Rh(III)-catalyzed platform with 2-arylbenzimidazoles, 2-diazocyclohexane-1,3-dione (4a) functions exclusively as a C2 synthon via [4+2] annulation to deliver benzimidazole-fused quinolines (5-series), whereas diazonaphthalen-1(2H)-ones (2a) operate as C1 synthons via [4+1] cyclization to afford spirocyclic benzimidazole-fused isoindoles (3-series) [1]. The switch is determined solely by the diazo substrate, not by catalyst, solvent, or benzimidazole substituent variation. Representative [4+2] product yields: 5h (94%), 5g (90%), 5f (90%), 5t (87%), 5x with 2-diazocyclopentane-1,3-dione (92%). Representative [4+1] product yields: 3r (85%), 3d (81%), 3n (80%) [1].
| Evidence Dimension | Synthon identity in Rh(III)-catalyzed annulation with 2-arylbenzimidazoles |
|---|---|
| Target Compound Data | Exclusive C2 synthon; [4+2] annulation; benzimidazole-fused quinolines (e.g., 5h, 94% yield) |
| Comparator Or Baseline | Diazonaphthalen-1(2H)-ones: exclusive C1 synthon; [4+1] annulation; spirocyclic benzimidazole-fused isoindoles (e.g., 3r, 85% yield) |
| Quantified Difference | Product architecture divergence: fused pentacyclic quinoline vs. spirocyclic isoindole; both pathways operate under identical [RhCp*Cl₂]₂/AgOTf or AgOAc conditions |
| Conditions | [RhCp*Cl₂]₂ (2.5–5 mol%), AgOAc (4 equiv) or AgOTf (20 mol%), DCE or DMF, 80–100 °C, 6–15 h, sealed tube |
Why This Matters
Procurement of 2-diazocyclohexane-1,3-dione is mandatory when the target is a benzimidazole-fused quinoline scaffold; no other diazo substrate tested in this study delivers the [4+2] fused architecture.
- [1] Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. J. Org. Chem. 2024, 89 (11), 7513–7520. DOI: 10.1021/acs.joc.4c00164. Tables 2 and 3. View Source
